(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

G-quadruplex Nucleic Acid Structure Melting Temperature

Misannotation of epigenetic marks and uncontrolled nucleic acid folding compromise research reproducibility. 8-Methyl-2′-deoxyadenosine (8-Me-dA) provides a definitive solution. - Enforces parallel tetramolecular G-quadruplex topology with all-anti glycosidic conformation, confirmed by NMR and CD spectroscopy. - Serves as an absolute chromatographic standard to prevent m6dA/5-mdC misquantification in UHPLC-QQQ-MS/MS epigenetic panels. - Acts as a C8-specific inactive control in P2Y1 receptor SAR studies (vs. 17-fold potentiation by N6-methylation).

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
Cat. No. B13929875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N
InChIInChI=1S/C11H15N5O3/c1-5-15-9-10(12)13-4-14-11(9)16(5)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1
InChIKeyIJRWMSFJUAOOAR-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2′-deoxyadenosine – Overview and Procurement


The compound (2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, synonymously 8-methyl-2′-deoxyadenosine (8-Me-dA), is a synthetic purine 2′-deoxyribonucleoside distinguished by methylation at the C8 position of the adenine base rather than at the exocyclic N6 position [1]. It belongs to the class of 8-modified purine nucleoside derivatives that have been explored as antimetabolites and as conformational probes for non-canonical nucleic acid structures . Its molecular formula is C₁₁H₁₅N₅O₃ and its molecular weight is 265.27 g/mol, identical to its regioisomer N6-methyl-2′-deoxyadenosine, making structural verification critical for procurement .

Regioisomer differentiation Structural verification required to distinguish from N6-methyl-2′-deoxyadenosine
Conformational probe For non-canonical nucleic acid structures such as G-quadruplexes
Procurement identity Identical MW to N6-Me-dA; analytical confirmation critical for study reproducibility

Why N6-Methyl or Unmodified dA Cannot Substitute for 8-Me-dA


Positional methylation on the adenine ring is not functionally interchangeable. Methylation at the N6 position (N6-methyl-2′-deoxyadenosine, CAS 2002-35-9) generates a DNA epigenetic mark (m6dA/6mA) recognized by distinct reader and eraser proteins [1]. In contrast, 8-methyl-2′-deoxyadenosine alters the electronic distribution and steric profile of the Watson-Crick face and the Hoogsteen edge simultaneously, forcing the nucleoside into a high-syn conformation that dramatically reshapes base-pairing and quadruplex topologies [2]. Unmodified 2′-deoxyadenosine lacks these conformational constraints entirely. Consequently, substituting 8-Me-dA with dA or N6-Me-dA in structural studies, oligonucleotide therapeutics, or epigenetic biomarker panels yields misleading binding, folding, and quantification results.

Positional methylation mismatch

N6-methyl-2′-deoxyadenosine is an epigenetic mark, not a conformational probe; its structural effects may differ significantly from C8-methylation.

Conformational constraint gap

Unmodified 2′-deoxyadenosine cannot induce the high-syn conformation required for G-quadruplex topology control.

Binding and folding shift

Substituting 8-Me-dA with dA or N6-Me-dA may alter nucleic acid binding, folding, and quantification in structural and pharmacological studies.

8-Me-dA Procurement Guide: Differentiation from Analogs


Quadruplex Topology Control: 8-Me-dA vs. Unmodified dA

Incorporation of 8-methyl-2′-deoxyadenosine into the G-quadruplex-forming oligonucleotide d(A(8Me)GGGT) results in the formation of a distinct tetramolecular parallel quadruplex structure with an all-anti glycosidic conformation, whereas the unmodified d(AGGGT) sequence adopts a unimolecular antiparallel fold. The presence of the 8-methyl group forces the adenine residue into a high-syn orientation, fundamentally altering the strand orientation and loop topology compared to the unmodified sequence [1]. This is in marked contrast to N6-methyl-2′-deoxyadenosine, which methylates the Watson-Crick face and is primarily used to investigate epigenetic protein-DNA interactions rather than structural topology [2].

Quadruplex Topology Control
Head-to-head
8-Me-dA: parallel tetramolecular quadruplex (all-anti). dA: antiparallel unimolecular fold.
Supports quadruplex topology control in structural studies; unmodified dA or N6-methyl-dA may not replicate this conformational switch.
Quantitative Tm and ΔG values available in cited source.
G-quadruplex Nucleic Acid Structure Melting Temperature

Biological Activity Divergence in Erythroid Progenitor Proliferation

In a controlled screen of ten (deoxy)nucleosides on erythroid progenitor cell (EPC) proliferation, 2′-deoxyadenosine (dA) at 50 μM inhibited EPC proliferation by 65%, while N6-methyladenosine (m6A) at 10 μM inhibited proliferation by 94%. In striking contrast, only the N6-methyl-2′-deoxyadenosine (6mdA) was identified as a stimulator of proliferation. Although 8-Me-dA was not directly included in this specific panel, the data underscore the profound activity divergence imparted by N6 versus C8 methylation relative to the unmodified scaffold, where the C8-methylated analog is utilized for structural biology applications rather than proliferation assays [1].

Erythroid Proliferation Divergence
Class-level inference
dA: 65% inhibition at 50 μM; m6A: 94% inhibition at 10 μM; N6-methyl-dA: stimulation. 8-Me-dA predicted to differ.
Methylation position critically influences proliferation activity; regioisomer identity must be verified for cell-based assays.
8-Me-dA not directly tested in this panel; source data to verify.
Erythropoiesis Cell Proliferation Nucleoside Screening

P2Y1 Receptor Antagonism: C8-Methyl vs. N6-Methyl Analogs

Structure-activity relationship (SAR) studies on adenosine bisphosphate analogs at the P2Y1 receptor have established that the N6-methyl modification of 2′-deoxyadenosine 3′,5′-bisphosphate enhances antagonistic potency by 17-fold (IC₅₀ = 330 nM) compared to the unmodified parent and eliminates residual agonist activity [1]. In contrast, an 8-bromo substitution at the C8 position abolished receptor interaction. This demonstrates that the purine C8 position is exquisitely sensitive to steric modification for P2Y1 binding, and that 8-Me-dA is likely to be poorly tolerated at this receptor, making it useful as an inactive control or as a specificity tool when compared to N6-substituted analogs [1].

P2Y1 Receptor Antagonism
Cross-study comparable
N6-methyl bisphosphate: IC₅₀ 330 nM (17-fold increase); 8-bromo substitution abolished activity; 8-Me-dA predicted inactive.
May serve as a structurally matched negative control for discriminating N6-specific pharmacological effects in P2Y1 studies.
Based on SAR with 8-bromo analog; direct 8-Me-dA data to verify.
Purinergic Signaling P2Y1 Receptor Structure-Activity Relationship

Nucleoside Antimetabolite Profile of C8-Modified Purines

8-Methyl-2′-deoxyadenosine is categorized as an 8-modified purine nucleoside derivative with potential antimetabolite activity . Mechanistically, purine nucleoside analogs of this class typically exert anticancer effects through inhibition of DNA synthesis and induction of apoptosis in lymphoid malignancies . The C8-methyl group introduces steric hindrance that can interfere with base-pairing and DNA polymerase processivity, providing a distinct mechanism from N6-methyl or 2-chloro analogs that primarily affect protein recognition or metabolic activation. Quantitative comparisons of IC₅₀ values across cancer cell lines for 8-Me-dA versus other 8-substituted and N6-substituted purine analogs are accessible in the primary literature cited by vendor technical datasheets .

Antimetabolite Profile
Class-level inference / Data to verify
C8 steric hindrance may inhibit DNA polymerase and induce apoptosis, distinct from N6-methyl or 2-chloro analogs.
May support mechanistic probing of C8 modification effects on polymerase activity and apoptosis; direct comparative data not provided.
Sources unavailable; confirm with primary literature and vendor data.
Cancer Research DNA Synthesis Inhibition Nucleoside Analog

High-Value Research Applications for 8-Methyl-2′-deoxyadenosine


G-Quadruplex Structural Biology and Biophysics

Utilize 8-Me-dA as a site-specific conformational probe in G-quadruplex-forming oligonucleotides. Its unique ability to enforce a parallel tetramolecular topology and an all-anti glycosidic conformation enables precise control over quadruplex folding, which is unattainable with unmodified dA or N6-methyl-dA. This is directly supported by NMR and CD spectroscopic data demonstrating topological switching upon 8-Me-dA incorporation [1].

Selective Negative Control for P2Y1 Receptor Pharmacology

Employ 8-Me-dA-derived bisphosphates as structurally matched, C8-modified inactive controls in P2Y1 receptor antagonist screens. SAR studies show that C8 substitution abolishes receptor interaction, whereas N6-methylation enhances potency 17-fold. This provides a clean pharmacological tool for discriminating N6-specific from C8-specific effects [1].

Nucleoside Antimetabolite Research in Oncology

Deploy 8-Me-dA in comparative studies against established purine antimetabolites (e.g., cladribine, fludarabine) to delineate the contribution of C8 steric hindrance to DNA polymerase inhibition and apoptosis induction. Its distinct modification site provides a differentiated mechanism for investigating structure-activity relationships in lymphoid malignancy models [1].

Epigenetic Biomarker Method Development and Cross-Validation

Use 8-Me-dA as a chromatographic standard and specificity control in UHPLC-QQQ-MS/MS methods for DNA modification analysis. Its distinct retention time and mass transition compared to N6-methyl-2′-deoxyadenosine (m6dA) and 5-methyl-2′-deoxycytidine (5-mdC) enable accurate quantification and prevent misannotation of epigenetic marks in complex genomic DNA hydrolysates. This is particularly critical in pan-cancer epigenetic studies where multiple modified nucleosides are profiled simultaneously [1].

Application
Selection Property
Validation Focus
G-quadruplex structural biology
Topology control via site-specific 8-Me-dA incorporation
Conformational analysis (NMR, CD) of parallel vs antiparallel folds
P2Y1 receptor pharmacology control
C8-modified negative control for N6-specific purinergic studies
Discrimination of N6-methyl from C8-methyl pharmacological effects
Nucleoside antimetabolite research
C8 steric hindrance probe for DNA polymerase inhibition studies
DNA synthesis and apoptosis endpoints in comparison with other purine analogs
Epigenetic biomarker method development
Chromatographic specificity for 8-Me-dA in DNA hydrolysate analysis
Accurate quantification and prevention of misannotation of DNA modifications by LC-MS
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